7-Methylpyrido(4,3-c)psoralen
CAS No.: 108736-00-1
Cat. No.: VC20753376
Molecular Formula: C15H9NO3
Molecular Weight: 251.24 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 108736-00-1 |
---|---|
Molecular Formula | C15H9NO3 |
Molecular Weight | 251.24 g/mol |
IUPAC Name | 11-methyl-9,13-dioxa-4-azatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2(7),3,5,11,14,16-heptaen-8-one |
Standard InChI | InChI=1S/C15H9NO3/c1-8-13-9(3-5-18-13)6-11-12-7-16-4-2-10(12)15(17)19-14(8)11/h2-7H,1H3 |
Standard InChI Key | TZPCGFWNXSOOTQ-UHFFFAOYSA-N |
SMILES | CC1=C2C(=CC3=C1OC(=O)C4=C3C=NC=C4)C=CO2 |
Canonical SMILES | CC1=C2C(=CC3=C1OC(=O)C4=C3C=NC=C4)C=CO2 |
Chemical Identity and Structural Properties
Basic Identification
7-Methylpyrido(4,3-c)psoralen is a synthetic derivative of psoralen, a naturally occurring furanocoumarin found in various plants. The compound is characterized by specific identification parameters that distinguish it from related molecules.
Property | Value |
---|---|
CAS Number | 108736-00-1 |
Molecular Formula | C15H9NO3 |
Molecular Weight | 251.24 g/mol |
IUPAC Name | 11-methyl-9,13-dioxa-4-azatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2(7),3,5,11,14,16-heptaen-8-one |
PubChem Compound ID | 130584 |
The compound's structure incorporates a psoralen backbone with a pyrido group at the 4,3-c position and a methyl substituent, creating a unique molecular architecture that determines its biological activity and research applications.
Structural Characteristics
The molecular structure of 7-Methylpyrido(4,3-c)psoralen features several key components that contribute to its chemical and biological properties:
Structural Element | Description |
---|---|
Core Structure | Psoralen backbone (furanocoumarin) |
Functional Groups | Pyrido group at 4,3-c position, methyl substituent |
SMILES Notation | CC1=C2C(=CC3=C1OC(=O)C4=C3C=NC=C4)C=CO2 |
Standard InChI | InChI=1S/C15H9NO3/c1-8-13-9(3-5-18-13)6-11-12-7-16-4-2-10(12)15(17)19-14(8)11/h2-7H,1H3 |
The compound's molecular structure contains three oxygen atoms and one nitrogen atom within its heterocyclic system, which contributes significantly to its ability to interact with biological molecules, particularly DNA.
Synthesis and Preparation
Synthetic Pathways
The synthesis of 7-Methylpyrido(4,3-c)psoralen typically involves modifying existing psoralen derivatives through a series of chemical reactions. While specific synthetic methodologies can vary, they generally involve strategic chemical transformations to incorporate the methyl group and form the pyrido ring on the psoralen backbone. This process requires precise control of reaction conditions to ensure the correct positioning of functional groups and to maximize yield and purity.
Characterization Methods
After synthesis, the compound requires rigorous characterization using multiple analytical techniques to confirm its identity and purity. Common characterization methods include:
Analytical Technique | Information Provided |
---|---|
Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation, purity assessment |
Mass Spectrometry | Molecular weight verification, fragmentation pattern analysis |
Infrared Spectroscopy | Functional group identification |
High-Performance Liquid Chromatography | Purity determination, isomer separation |
These analytical approaches ensure that the synthesized compound has the correct structural configuration with the pyrido group specifically at the 4,3-c position rather than alternative arrangements.
Mechanism of Action
Photochemical Behavior
Research Applications
DNA Research
7-Methylpyrido(4,3-c)psoralen serves as a valuable tool in molecular biology and genetics research, particularly for studying DNA structure, function, and repair mechanisms. Its ability to form specific photoadducts with DNA allows researchers to:
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Investigate DNA repair pathways
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Study the effects of DNA damage on cellular processes
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Examine DNA-protein interactions
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Analyze the structural changes in DNA following adduct formation
These research applications contribute to our fundamental understanding of genomic integrity and cellular responses to DNA damage.
Photochemotherapy Studies
The compound has potential applications in photochemotherapy research, particularly for skin conditions. By combining 7-Methylpyrido(4,3-c)psoralen with controlled UVA exposure, researchers can study approaches to modulating cellular proliferation and immune responses in the skin. This research builds upon established PUVA (Psoralen + UVA) therapy principles while exploring the specific effects of this pyrido-modified psoralen derivative.
Comparative Analysis with Related Compounds
Structural Comparison
7-Methylpyrido(4,3-c)psoralen must be distinguished from its isomer 7-Methylpyrido(3,4-c)psoralen, which has a different arrangement of the pyrido group. The table below highlights key differences and similarities:
These structural differences, while subtle, can significantly impact the biological activity and photochemical properties of these compounds .
Functional Comparison
Studies with 7-Methylpyrido(3,4-c)psoralen, often abbreviated as MPP in the scientific literature, provide context for understanding potential properties of 7-Methylpyrido(4,3-c)psoralen. The 3,4-c isomer has been shown to:
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Photobind to DNA approximately 11 times more efficiently than 8-methoxypsoralen (8-MOP)
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Create monofunctional adducts rather than cross-links in DNA
While these properties cannot be directly attributed to 7-Methylpyrido(4,3-c)psoralen without specific studies, they provide a framework for understanding how structural modifications to the psoralen backbone can influence biological activity .
Safety Measure | Implementation |
---|---|
Personal Protective Equipment | Gloves, lab coat, eye protection |
Exposure Prevention | Avoid simultaneous exposure to UVA radiation |
Waste Management | Proper disposal protocols for contaminated materials |
Storage | Light-protected containers, secure storage |
Usage Restrictions | Research use only, not for human or veterinary applications |
These precautions are essential for researchers working with the compound to minimize health risks associated with its mutagenic properties.
Future Research Directions
Structure-Activity Relationship Studies
Future research could focus on detailed structure-activity relationship studies to better understand how the specific positioning of the pyrido group at the 4,3-c position influences the compound's photochemical properties and biological effects. Such studies would help clarify the unique aspects of 7-Methylpyrido(4,3-c)psoralen compared to other psoralen derivatives.
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